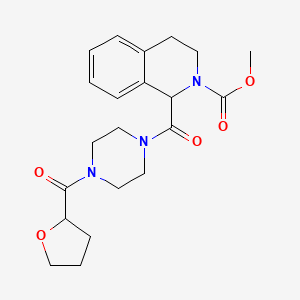
methyl 1-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H27N3O5 and its molecular weight is 401.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound methyl 1-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate represents a significant focus of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Weight: 360.41 g/mol
- Functional Groups: The molecule contains a piperazine ring, a tetrahydrofuran moiety, and an isoquinoline structure, which are known to contribute to various biological activities.
Antitumor Activity
Research has indicated that derivatives of compounds similar to this compound exhibit notable antitumor properties. A study demonstrated that certain piperazine derivatives showed significant inhibition against cancer cell lines such as HL-60 leukemia cells with inhibition rates exceeding 54% at specific concentrations .
The biological activity of this compound is hypothesized to involve several mechanisms:
- AMPK Activation: Similar compounds have been evaluated for their ability to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation can lead to apoptosis in cancer cells .
- Inhibition of CDC25B: Certain piperazine derivatives have shown high inhibition rates against CDC25B phosphatase, which is involved in cell cycle regulation, thereby promoting antitumor activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological efficacy of this compound. The presence of the tetrahydrofuran carbonyl group and the isoquinoline structure appears to enhance the interaction with biological targets. Variations in these substituents can lead to different levels of activity against specific cancer types.
Study 1: Antitumor Efficacy
A recent study synthesized a series of piperazine derivatives and tested their antitumor activities. The results indicated that modifications in the tetrahydrofuran moiety significantly influenced the compounds' cytotoxicity against various cancer cell lines. For instance, compounds with larger alkyl groups on the piperazine ring exhibited improved activity compared to their smaller counterparts .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by these compounds. It was found that they could induce apoptosis through both intrinsic and extrinsic pathways, mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target | Inhibition Rate | Concentration |
|---|---|---|---|---|
| Methyl 1-(4-(tetrahydrofuran-2-carbonyl)piperazine) | Antitumor | HL-60 Cells | >54% | 40 µmol/L |
| Piperazine Derivative A | AMPK Activation | AMPK | Significant | Varies |
| Piperazine Derivative B | CDC25B Inhibition | CDC25B | Up to 99% | 20 µg/mL |
Propiedades
IUPAC Name |
methyl 1-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-28-21(27)24-9-8-15-5-2-3-6-16(15)18(24)20(26)23-12-10-22(11-13-23)19(25)17-7-4-14-29-17/h2-3,5-6,17-18H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXDEZMFQBYMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)C(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














